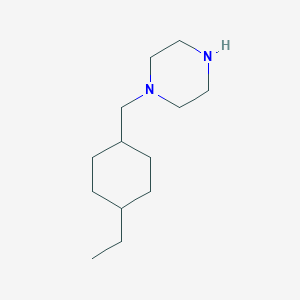

1-((4-Ethylcyclohexyl)methyl)piperazine

Description

Contextualization of Piperazine (B1678402) Derivatives in Chemical Biology Research

Piperazine and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry and chemical biology. researchgate.netnih.gov The piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions, serves as a versatile scaffold in drug design. benthamdirect.comnih.gov This structural motif is present in a wide array of biologically active molecules, demonstrating its importance in the development of new drug candidates. nih.gov

The structural versatility of the piperazine nucleus allows for extensive chemical modifications, which can significantly influence the pharmacological properties of the resulting derivatives. ijrrjournal.com Trivial changes in the substitution pattern on the piperazine ring can lead to distinguishable differences in their biological activities. ijrrjournal.com This adaptability makes piperazine derivatives a frequent subject of research for a variety of therapeutic areas. mdpi.com

Piperazine derivatives have been shown to exhibit a broad spectrum of biological activities, including effects on the central nervous system, as well as antimicrobial and anticancer properties. researchgate.netsilae.it The two nitrogen atoms in the piperazine ring can improve the pharmacokinetic properties of drug candidates, such as water solubility, which plays a crucial role in bioavailability. nih.gov Many studies on piperazine derivatives focus on their interactions with neurotransmitter receptors. ijrrjournal.com

Significance of Investigating Novel Chemical Structures in Biological Systems

The exploration of novel chemical structures is fundamental to advancing our understanding of complex biological systems. nih.govnih.gov Investigating new molecules allows researchers to probe biological pathways, identify new therapeutic targets, and develop tools to visualize and regulate cellular processes. nih.gov Biologically active molecules are often used as starting points for in-silico explorations of "biological space," which is the area of chemical space containing compounds that can modulate a given biological system. blopig.com

The study of novel chemical entities can lead to the discovery of unprecedented biological activities. acs.org By synthesizing and evaluating new compounds, chemists and biologists can explore new areas of biologically relevant chemical space. acs.org This exploration is not random; it is often guided by the structural features of known bioactive molecules, leading to the design of new compounds with potentially improved properties. blopig.com These novel structures can serve as chemical probes to help establish the relationship between a biological target and a particular phenotype. blopig.com The development of such tools is crucial for drug target validation and can increase the likelihood of success in drug development. blopig.com

Overview of Research Objectives for 1-((4-Ethylcyclohexyl)methyl)piperazine

While specific, in-depth research publications on this compound are not extensively available in the public domain, the research objectives for this compound can be inferred based on the known properties of piperazine derivatives and its structural features. The primary research interest in a novel piperazine derivative like this would likely revolve around its potential biological activity.

Given that many piperazine derivatives exhibit activity at neurotransmitter receptors, a key objective would be to investigate the interaction of this compound with these systems. ijrrjournal.comsilae.it Research would likely aim to characterize its binding affinity and functional activity at various receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. The ethylcyclohexyl group attached to the piperazine ring is a lipophilic moiety that could influence the compound's ability to cross the blood-brain barrier and interact with central nervous system targets.

A fundamental research objective would also be the full characterization of its chemical and physical properties. This includes its synthesis, purification, and structural elucidation using various analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H26N2 |

| Molecular Weight | 210.36 g/mol |

Table 2: Common Research Areas for Piperazine Derivatives

| Research Area | Description |

|---|---|

| Neuropharmacology | Investigation of effects on neurotransmitter systems, with potential applications for neurological and psychiatric disorders. silae.it |

| Antimicrobial Activity | Evaluation of efficacy against various pathogens, including bacteria and fungi. researchgate.net |

| Oncology | Assessment of anticancer properties and potential mechanisms of action. researchgate.net |

| Antiviral Activity | Screening for activity against a range of viruses. |

Structure

3D Structure

Properties

Molecular Formula |

C13H26N2 |

|---|---|

Molecular Weight |

210.36 g/mol |

IUPAC Name |

1-[(4-ethylcyclohexyl)methyl]piperazine |

InChI |

InChI=1S/C13H26N2/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15/h12-14H,2-11H2,1H3 |

InChI Key |

YAEZQSHBIDDRBH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)CN2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 4 Ethylcyclohexyl Methyl Piperazine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-((4-ethylcyclohexyl)methyl)piperazine reveals two primary and logical disconnection points around the newly formed C-N bond. These disconnections suggest two main synthetic strategies:

Disconnection 1 (C-N bond at the benzylic-type position): This approach involves the formation of the bond between the methylene (B1212753) carbon of the ethylcyclohexylmethyl group and one of the nitrogen atoms of the piperazine (B1678402) ring. This leads to two potential synthetic routes:

Alkylation: Utilizing piperazine as the nucleophile and a reactive derivative of 4-ethylcyclohexanemethanol, such as 4-ethylcyclohexylmethyl halide, as the electrophile.

Reductive Amination: Reacting piperazine with 4-ethylcyclohexanecarboxaldehyde in the presence of a suitable reducing agent.

Disconnection 2 (C-N bond within the piperazine ring): This less common approach would involve constructing the piperazine ring itself with the (4-ethylcyclohexyl)methyl substituent already attached to a nitrogen atom of a precursor, such as an ethylenediamine (B42938) derivative. However, this is generally a more complex and less convergent strategy.

Based on feasibility and convergency, the alkylation and reductive amination pathways stemming from Disconnection 1 are the most strategically sound and will be the focus of further discussion.

Optimized Synthesis Pathways for this compound

Two principal pathways have been optimized for the synthesis of this compound, each with its own set of advantages regarding reaction conditions and scalability.

Precursor Synthesis and Functionalization

The synthesis of the target molecule relies on the availability of key precursors, namely piperazine and a functionalized 4-ethylcyclohexane derivative.

Synthesis of 4-Ethylcyclohexane Precursors:

The common starting material for the 4-ethylcyclohexylmethyl moiety is often 4-ethylcyclohexanecarboxylic acid. This can be synthesized through various methods, including the catalytic hydrogenation of 4-ethylbenzoic acid.

The carboxylic acid can then be reduced to 4-ethylcyclohexanemethanol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

For the alkylation pathway, the resulting alcohol must be converted into a more reactive electrophile. This is typically achieved by converting the alcohol to 4-ethylcyclohexylmethyl chloride or bromide using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively.

For the reductive amination pathway, 4-ethylcyclohexanemethanol is oxidized to 4-ethylcyclohexanecarboxaldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by employing Swern or Dess-Martin periodinane oxidation to avoid over-oxidation to the carboxylic acid.

Piperazine: Piperazine is commercially available, often as the anhydrous form or as a hydrate. For reactions sensitive to water, anhydrous piperazine is preferred.

Key Coupling Reactions and Reaction Conditions

Route A: Alkylation of Piperazine

This is a standard and widely used method for the N-alkylation of piperazines. The reaction involves the nucleophilic attack of one of the secondary amines of piperazine on an alkyl halide. To favor mono-alkylation and minimize the formation of the N,N'-dialkylated byproduct, an excess of piperazine is typically used.

| Parameter | Condition |

| Electrophile | 4-Ethylcyclohexylmethyl chloride or bromide |

| Nucleophile | Piperazine (in excess) |

| Solvent | Dichloromethane (B109758) (DCM) or Toluene |

| Base | Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃) |

| Temperature | Reflux |

The reaction is generally carried out under basic conditions to neutralize the hydrogen halide formed during the reaction, thus preventing the protonation of the piperazine nucleophile.

Route B: Reductive Amination

Reductive amination offers a direct method to form the C-N bond from an aldehyde and an amine. This one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of 4-ethylcyclohexanecarboxaldehyde and piperazine, which is then reduced in situ to the desired amine. This method can offer high selectivity and is often preferred for its milder reaction conditions and reduced formation of quaternary ammonium (B1175870) salts.

| Parameter | Condition |

| Carbonyl Compound | 4-Ethylcyclohexanecarboxaldehyde |

| Amine | Piperazine |

| Reducing Agent | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |

| Temperature | Room Temperature |

Sodium triacetoxyborohydride is a particularly mild and effective reducing agent for this transformation.

Purification Techniques for Intermediate and Final Products

Purification of the intermediates and the final product, this compound, is crucial to obtain a compound of high purity.

Extraction: After the reaction, a standard work-up procedure involving aqueous extraction is typically employed to remove inorganic salts and water-soluble impurities. The product, being a basic amine, can be extracted into an organic solvent from an aqueous basic solution.

Distillation: For volatile intermediates like 4-ethylcyclohexylmethyl chloride or 4-ethylcyclohexanecarboxaldehyde, distillation under reduced pressure can be an effective purification method. The final product may also be purified by vacuum distillation.

Crystallization: The final product or its salts (e.g., hydrochloride or diacetate) can be purified by recrystallization from a suitable solvent or solvent mixture. For instance, piperazine derivatives can sometimes be purified by forming the diacetate salt, which can be precipitated from acetone. wikipedia.org

Column Chromatography: For laboratory-scale synthesis and to achieve high purity, column chromatography on silica (B1680970) gel is a common technique. A solvent system of increasing polarity, often a mixture of dichloromethane and methanol (B129727) with a small amount of ammonia (B1221849) to prevent tailing of the basic amine product, is typically used for elution.

Development of Stereoselective Synthetic Approaches

The 4-ethylcyclohexyl moiety in this compound possesses a stereocenter at the C4 position, leading to the existence of cis and trans diastereomers. The development of stereoselective synthetic approaches aims to control the formation of these isomers.

Enantioselective and Diastereoselective Synthesis Strategies

Currently, there is a lack of specific, documented enantioselective or diastereoselective synthetic routes for this compound in the readily available scientific literature. However, general principles of stereoselective synthesis can be applied to devise potential strategies.

Control of Cyclohexane (B81311) Stereochemistry:

The primary stereochemical challenge lies in controlling the cis/trans relationship of the substituents on the cyclohexane ring.

Diastereoselective Hydrogenation: A potential route to a stereochemically defined precursor would be the diastereoselective hydrogenation of a suitably substituted aromatic or unsaturated cyclic precursor. For example, catalytic hydrogenation of 4-ethylbenzoic acid can lead to a mixture of cis- and trans-4-ethylcyclohexanecarboxylic acid. The ratio of these isomers can be influenced by the choice of catalyst (e.g., Rhodium on carbon, Ruthenium) and reaction conditions (temperature, pressure, solvent). researchgate.net The separation of these isomers can be challenging but may be achieved by fractional crystallization of the acids or their derivatives.

Chiral Auxiliaries: A chiral auxiliary could be attached to a precursor molecule to direct the stereochemical outcome of a key reaction, such as a conjugate addition to a cyclohexenone derivative, to establish the desired stereochemistry at the C4 position. The auxiliary would then be removed in a subsequent step.

Enzymatic Resolution: Enzymatic methods, such as lipase-catalyzed resolution, could be employed to separate the enantiomers of a chiral precursor, for example, racemic 4-ethylcyclohexanecarboxylic acid or its esters. Transaminases have also been shown to be effective in the kinetic resolution of cis/trans mixtures of 4-substituted cyclohexylamines, which could potentially be adapted for precursors of the target molecule.

Resolution of the Final Product:

If a racemic or diastereomeric mixture of this compound is synthesized, it could potentially be resolved into its constituent stereoisomers.

Chiral Resolving Agents: The basic nitrogen atoms of the piperazine ring allow for the formation of diastereomeric salts with chiral acids, such as tartaric acid or camphorsulfonic acid. These diastereomeric salts may have different solubilities, allowing for their separation by fractional crystallization.

At present, the development of a truly stereoselective synthesis of this compound remains an area for further research and development.

Chiral Resolution Methodologies (if applicable to synthetic process)

The molecular structure of this compound, featuring a 1,4-disubstituted cyclohexane ring, gives rise to geometric isomerism in the form of cis and trans diastereomers. In both the cis and trans configurations, the molecule possesses a plane of symmetry, rendering it achiral. Consequently, classical chiral resolution to separate enantiomers is not applicable to these diastereomers.

However, the separation of the cis and trans diastereomers is a crucial aspect of its chemistry. While specific methods for the separation of this compound isomers are not extensively detailed in publicly available literature, general principles for separating diastereomeric mixtures of substituted cyclohexanes can be applied. These methods often exploit the different physicochemical properties of the isomers.

Techniques such as fractional crystallization of salts or derivatives, and chromatographic methods like column chromatography or high-performance liquid chromatography (HPLC), are commonly employed to isolate the individual cis and trans isomers. For instance, the differential solubility of the hydrochloride or other salts of the cis and trans isomers in a particular solvent system can facilitate their separation.

Furthermore, enzymatic or catalytic methods can sometimes be utilized for stereoselective synthesis or separation. For example, in related 4-substituted cyclohexane-1-amines, transaminases have been used for the selective deamination of the cis-diastereomer, allowing for the isolation of the highly pure trans-isomer. While not directly applied to this compound, this highlights the potential for biocatalytic methods in achieving stereochemical control in similar systems.

Analog Design and Synthesis for Structure-Activity Relationship Studies

The exploration of the chemical space around this compound through the design and synthesis of analogs is fundamental to understanding its structure-activity relationships (SAR) and optimizing its potential therapeutic properties.

Design Principles for Structural Modification

The design of analogs of this compound is guided by several key principles aimed at systematically probing the impact of structural changes on biological activity. These modifications can be broadly categorized as follows:

Modification of the Cyclohexyl Substituent: The ethyl group at the 4-position of the cyclohexane ring is a primary target for modification. Varying the size, lipophilicity, and electronic properties of this substituent can significantly influence receptor binding and pharmacokinetic properties. Analogs with different alkyl groups (e.g., methyl, propyl, isopropyl, butyl) or even small cyclic or aromatic moieties could be synthesized to explore the steric and electronic requirements of the binding pocket.

Alteration of the Cyclohexane Ring: The cyclohexane ring itself can be modified. For instance, replacing it with other cycloalkanes of varying ring sizes (e.g., cyclopentyl, cycloheptyl) could provide insights into the optimal ring conformation for biological activity.

Modification of the Linker: The methylene bridge connecting the cyclohexane and piperazine rings can be altered in length or rigidity. Introducing longer or shorter alkyl chains, or incorporating functional groups within the linker, can affect the spatial orientation of the two cyclic moieties and their interaction with biological targets.

Substitution on the Piperazine Ring: The second nitrogen atom of the piperazine ring provides a key site for introducing further diversity. N-alkylation or N-arylation can modulate the compound's polarity, basicity, and potential for additional interactions with the target protein. These modifications are crucial for fine-tuning the pharmacological profile.

Synthesis of Related Piperazine Derivatives with Cyclohexyl and Ethyl Substituents

The synthesis of analogs of this compound generally follows similar synthetic strategies to the parent compound, primarily involving the N-alkylation of a piperazine derivative.

A common approach for synthesizing analogs with variations on the second piperazine nitrogen involves a two-step sequence. First, a protected piperazine, such as N-Boc-piperazine, is alkylated with the desired 4-substituted-cyclohexylmethyl halide. Following deprotection of the Boc group, the resulting monosubstituted piperazine can then be subjected to a second N-alkylation or N-arylation reaction to introduce a wide range of substituents.

For analogs with modifications to the ethyl group on the cyclohexane ring, the synthesis would begin with the appropriately substituted 4-alkylcyclohexanemethanol. This alcohol can be converted to a suitable leaving group, such as a tosylate or a halide, which is then used to alkylate piperazine or a protected piperazine derivative.

The synthesis of these analogs allows for a systematic investigation of the SAR, providing valuable data on how specific structural features contribute to the biological activity of this class of compounds. This iterative process of design, synthesis, and biological evaluation is essential for the development of new and improved therapeutic agents based on the this compound scaffold.

Below is a table summarizing the key structural modifications and the rationale behind them for SAR studies.

| Structural Moiety | Modification Strategy | Rationale for SAR Studies |

| 4-Ethyl Group | Varying alkyl chain length (methyl, propyl, etc.), introducing branching (isopropyl), or adding cyclic/aromatic groups. | To probe the size, shape, and lipophilicity of the binding pocket. |

| Cyclohexane Ring | Altering ring size (cyclopentyl, cycloheptyl). | To determine the optimal ring conformation for biological activity. |

| Methylene Linker | Changing the length of the alkyl chain connecting the two rings. | To adjust the spatial orientation between the cyclohexyl and piperazine moieties. |

| Piperazine N-4 | N-alkylation, N-arylation, or introduction of other functional groups. | To modulate polarity, basicity, and explore additional binding interactions. |

Molecular Interactions and Mechanistic Studies of 1 4 Ethylcyclohexyl Methyl Piperazine

Exploration of Molecular Targets and Binding Mechanisms

The piperazine (B1678402) scaffold is a common feature in a multitude of biologically active compounds, often serving as a versatile linker that can be modified to achieve desired interactions with various molecular targets.

Receptor Binding Assays (e.g., GPCRs, ion channels, transporters)

Research into structurally similar compounds suggests that 1-((4-Ethylcyclohexyl)methyl)piperazine could potentially interact with several G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in numerous physiological processes.

One area of significant interest for piperazine-containing molecules is the central nervous system, particularly their interaction with neurotransmitter receptors. For instance, a series of novel benzisothiazolylpiperazine derivatives featuring a cyclohexyl group have been evaluated for their binding affinities to dopamine (B1211576) and serotonin (B10506) receptors. One of the most promising compounds in this series, which incorporates a trans-cyclohexylpiperazine ethylamide structure, demonstrated high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.

Binding Affinities (Ki, nM) of a Structurally Related Cyclohexylpiperazine Derivative

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D2 | 1.5 |

| Dopamine D3 | 0.075 |

| Serotonin 5-HT1A | 2.3 |

| Serotonin 5-HT2A | 0.8 |

Furthermore, other cyclohexylpiperazine derivatives have been identified as potent ligands for sigma (σ) receptors, which are non-opioid receptors involved in a variety of cellular functions and are implicated in several neurological disorders and cancers. The affinity for these receptors is often high, with Ki values in the nanomolar range.

Another relevant example is the synthetic opioid MT-45, chemically known as 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine. This compound has been shown to act as a potent agonist at the µ-opioid receptor, another member of the GPCR family.

Enzyme Inhibition or Activation Studies

While specific enzyme inhibition or activation data for this compound is not available, the broader family of piperazine derivatives has been shown to interact with various enzymes. For example, certain alkylated piperazine-azole hybrids have demonstrated potent inhibition of fungal 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. Additionally, other piperazine-containing compounds have been investigated as inhibitors of butyrylcholinesterase, an enzyme involved in neurotransmitter metabolism. However, without direct experimental evidence, it is speculative to assign any specific enzyme-modulating activity to this compound.

Protein-Ligand Interaction Analysis (e.g., SPR, ITC)

Detailed studies employing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the direct binding of this compound to specific protein targets are not currently found in the scientific literature. These methods are invaluable for determining the kinetics (kon, koff) and thermodynamics (ΔH, ΔS) of binding events, which are crucial for a comprehensive understanding of a compound's mechanism of action.

Cellular Pharmacodynamic and Mechanistic Investigations

Cell-based assays are instrumental in elucidating the functional consequences of a compound's interaction with its molecular targets and in understanding its downstream cellular effects.

Cell-Based Functional Assays (e.g., reporter gene assays, intracellular signaling pathways)

The functional activity of compounds structurally related to this compound has been investigated in various cell-based assays. For instance, the µ-opioid receptor agonist activity of MT-45 and its fluorinated derivatives was assessed using a β-arrestin2 recruitment assay in Chinese Hamster Ovary (CHO) cells stably expressing the µ-opioid receptor. These compounds were also evaluated for their ability to inhibit cyclic adenosine (B11128) monophosphate (cAMP) accumulation, a key intracellular signaling molecule.

Functional Activity of MT-45 and its Fluorinated Derivative (2F-MT-45) in CHO Cells

| Compound | β-arrestin2 Recruitment (EC50, nM) | cAMP Inhibition (EC50, nM) |

|---|---|---|

| MT-45 | 23,100 | 1,300 |

| 2F-MT-45 | 196 | 42 |

These results demonstrate that modifications to the core structure can significantly impact the potency and signaling profile of cyclohexylpiperazine derivatives.

Mechanistic Studies in In Vitro Cellular Models (e.g., specific cell lines)

The mechanistic effects of related cyclohexylpiperazine compounds have been explored in various in vitro cellular models, particularly in the context of cancer research. A number of cyclohexylpiperazine derivatives that act as sigma (σ) receptor ligands have been shown to possess antiproliferative properties. For example, the sigma-2 receptor agonist PB28, a cyclohexylpiperazine derivative, has been found to inhibit the growth of breast cancer cell lines. Mechanistic studies revealed that this compound can induce cell cycle arrest, providing a potential avenue for its anticancer effects. The analysis of the cell cycle in response to PB28 in breast cancer cell lines (MCF7 and MCF7 ADR) showed an accumulation of cells in the G0/G1 phase. Such studies are critical for understanding the cellular pathways through which these compounds exert their biological effects.

Subcellular Localization and Trafficking Studies

There is no available scientific literature detailing the subcellular localization or cellular trafficking pathways of this compound. Studies to determine its accumulation in specific organelles such as the nucleus, mitochondria, endoplasmic reticulum, or lysosomes, have not been published. Consequently, the mechanisms governing its movement into, within, and out of cells remain uncharacterized.

In Vivo Preclinical Mechanistic Investigations in Animal Models

Specific in vivo preclinical studies aimed at elucidating the mechanism of action for this compound in animal models have not been reported in the accessible scientific literature. The following subsections detail the specific areas where research is currently lacking.

There are no published studies that investigate the molecular pathways modulated by this compound in any preclinical animal models. Research to identify signaling cascades, gene expression changes, or protein activity alterations following administration of the compound has not been made public. Therefore, its downstream biological effects and the molecular mechanisms driving its potential physiological actions are unknown.

No in vivo target engagement studies for this compound are available in the scientific literature. There is no data from techniques such as positron emission tomography (PET), single-photon emission computed tomography (SPECT), or biochemical assays on tissue samples that would confirm the direct interaction of this compound with its putative molecular target(s) in a living organism.

A search of scientific databases yields no studies on the histopathological or molecular biomarker analysis following the administration of this compound in preclinical in vivo models. There are no reports detailing microscopic examination of tissues or the measurement of specific biomarkers (e.g., proteins, nucleic acids) to assess the compound's tissue-specific effects or to provide evidence of its mechanism of action at the tissue and cellular levels.

Due to the absence of specific research data for this compound in these areas, no data tables can be generated.

Structure Activity Relationship Sar and Structural Modifications of 1 4 Ethylcyclohexyl Methyl Piperazine

Systematic Modification of the Piperazine (B1678402) Core

The piperazine ring is a common scaffold in medicinal chemistry, largely due to its structural rigidity, basicity, and the synthetic tractability of its two nitrogen atoms. rsc.org

The secondary amine (N-H) on the piperazine ring of 1-((4-Ethylcyclohexyl)methyl)piperazine is a prime target for modification. Alkylation (addition of an alkyl group) or acylation (addition of an acyl group) at this position can profoundly alter the compound's properties.

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) at the N4 position can modulate the basicity (pKa) of the piperazine nitrogen. This, in turn, affects the molecule's ionization state at physiological pH, which is crucial for solubility, membrane permeability, and receptor interaction. scispace.comnih.gov Generally, N-alkylation increases lipophilicity, which can enhance binding to hydrophobic pockets in a target protein but may also increase metabolic clearance. A series of N-substituted propyl piperazines were synthesized in one study to explore how substitution at the terminal piperazine might alter biological activity and metabolic stability. nih.gov

Acylation: Acyl groups, such as an acetyl or benzoyl group, can also be introduced. N-acylated piperazines exhibit complex conformational behaviors due to the hindered rotation of the newly formed amide bond. rsc.org This modification typically reduces the basicity of the adjacent nitrogen and introduces a hydrogen bond acceptor (the carbonyl oxygen), which can lead to new interactions with a biological target. However, acylation can also increase susceptibility to hydrolysis by amidase enzymes.

| Modification at N4 | Potential Effect on Lipophilicity (LogP) | Potential Effect on Basicity (pKa) | Anticipated Impact on Activity |

|---|---|---|---|

| -H (unmodified) | Baseline | Baseline | Serves as reference compound |

| -CH₃ (Methyl) | Increase | Slight Increase | May improve cell permeability and metabolic stability. |

| -C(O)CH₃ (Acetyl) | Slight Increase | Significant Decrease | Reduces basicity; introduces H-bond acceptor, potentially altering target interaction. |

| -CH₂CH₂OH (Hydroxyethyl) | Decrease | Slight Decrease | Increases polarity and water solubility; may introduce new hydrogen bonding opportunities. |

While most successful piperazine-containing drugs are substituted at the nitrogen atoms, substitution on the carbon atoms of the piperazine ring itself offers a strategy to explore new chemical space. rsc.org Such modifications can introduce chirality and constrain the ring's conformation.

The piperazine ring typically exists in a stable chair conformation, but can also adopt boat or twist-boat forms. rsc.orgias.ac.in The presence of substituents can influence this conformational equilibrium. For example, studies on 2-substituted piperazines have shown that an axial orientation of the substituent can be preferred, placing the basic nitrogens in a specific spatial orientation that may mimic the binding mode of other active compounds. nih.gov Direct C-H functionalization is a modern synthetic strategy to introduce substituents at the carbon atoms of the piperazine ring. beilstein-journals.orgmdpi.com

The conformational preference is critical as it dictates the three-dimensional arrangement of the functional groups, which is a key determinant of how the molecule fits into a receptor binding site. For instance, the distance and vector between the basic nitrogen atoms and the bulky (4-ethylcyclohexyl)methyl group are controlled by the ring's conformation.

| Modification on Piperazine Ring | Potential Conformational Impact | Anticipated Impact on Activity |

|---|---|---|

| None (unmodified) | Flexible equilibrium of chair conformers | Baseline activity |

| C2-Methyl | Introduces chirality; may favor a specific chair or twist-boat conformation to minimize steric strain. rsc.org | Can improve selectivity for a specific receptor subtype by locking in an active conformation. |

| cis-2,6-Dimethyl | Restricts ring flexibility; may enforce a specific chair conformation. mdpi.com | Can enhance binding affinity if the enforced conformation matches the receptor's requirements. |

| Bridged (e.g., Diazabicycloalkane) | Creates a rigid, bicyclic system, locking the conformation. | Significant loss of flexibility may decrease binding to some targets but increase it for others that require a rigid ligand. |

Exploration of the (4-Ethylcyclohexyl)methyl Moiety

The (4-ethylcyclohexyl)methyl group is a bulky, lipophilic moiety that likely plays a significant role in the molecule's interaction with its biological target, possibly through van der Waals forces or by occupying a hydrophobic pocket.

The substitution pattern on the cyclohexane (B81311) ring is a critical determinant of the molecule's three-dimensional shape.

Positional Isomers: Moving the ethyl group from the 4-position to the 2- or 3-position would create constitutional isomers with different shapes and potentially different biological activities.

Stereoisomers: For the 1,4-disubstituted cyclohexane ring, two diastereomers are possible: cis and trans. idc-online.comlibretexts.org

In the trans isomer, the two substituents can both occupy equatorial positions in the most stable chair conformation, minimizing steric strain. This results in a more linear, extended structure.

In the cis isomer, one substituent must be in an axial position while the other is equatorial, leading to a different spatial arrangement of the piperazine and ethyl groups. spcmc.ac.in Because receptor binding is highly sensitive to the stereochemistry of a ligand, the cis and trans isomers of this compound are expected to have distinct biological profiles. All 1,4-disubstituted cyclohexanes are achiral (meso compounds) if the substituents are identical, but chirality can arise from other parts of the molecule or if the substituents are different. mvpsvktcollege.ac.inchemistryschool.net

Altering the cyclohexyl ring can fine-tune the lipophilicity and shape of this moiety.

Saturation: Introducing a double bond to form a cyclohexenyl ring would make the ring more planar and rigid, which could either enhance or disrupt binding. Complete aromatization to a phenyl ring would create a flat, rigid structure, significantly altering the compound's properties. In one study, replacing a cyclohexyl ring with a phenyl ring resulted in a loss of activity, highlighting the importance of the non-aromatic, three-dimensional nature of the cycloalkane. researchgate.net

Branching: Changing the ethyl group to a smaller methyl or a larger propyl or tert-butyl group would systematically probe the size of the hydrophobic pocket it occupies. Increased branching could enhance binding affinity if the pocket is large enough, but could also introduce steric hindrance that prevents binding.

The single methylene (B1212753) (-CH₂-) group linking the cyclohexane and piperazine rings is a critical spacer that determines the relative orientation and distance between these two key fragments. The length and composition of such linkers are known to be critically important for activity. nih.gov

Length: Shortening the spacer (no spacer) or lengthening it to an ethyl (-CH₂CH₂-) or propyl (-CH₂CH₂CH₂-) chain would alter the "reach" of the molecule. An optimal linker length is often required to position the two ends of the molecule correctly for simultaneous interaction with different regions of a binding site. mdpi.comnih.gov

Functionality: Introducing a functional group into the spacer, such as a ketone (-C(O)-) or a hydroxyl group (-CH(OH)-), could introduce new hydrogen bonding capabilities. A ketone could act as a hydrogen bond acceptor, while a hydroxyl group could be both a donor and an acceptor. This could fundamentally change the binding mode and potentially increase affinity and selectivity.

Development of SAR Models from In Vitro and Preclinical In Vivo Data

A thorough review of existing scientific literature and patent databases did not yield specific in vitro or preclinical in vivo data for this compound and its structurally similar analogs that would enable the construction of a quantitative or qualitative Structure-Activity Relationship (SAR) model.

While the broader class of piperazine-containing compounds has been extensively studied for a variety of biological activities, leading to the development of numerous SAR models for different therapeutic targets, these models are not directly applicable to the specific scaffold of this compound without dedicated experimental data. The development of a meaningful SAR model requires systematic structural modifications of the lead compound and the corresponding quantitative biological activity data.

For this compound, this would involve the synthesis and biological testing of a series of analogs with variations in:

The Cyclohexyl Ring: Modifications could include changes to the substituent at the 4-position (e.g., varying the alkyl chain length, introducing different functional groups), altering the stereochemistry of the substituents, or replacing the cyclohexyl ring with other cyclic or acyclic moieties.

The Piperazine Ring: Substitutions on the second nitrogen atom of the piperazine ring would be a key area for modification to explore the impact on biological activity.

The Methylene Linker: The length and nature of the linker connecting the cyclohexyl and piperazine rings could also be altered.

Without experimental data from such focused analog series, any discussion on the SAR of this compound would be purely speculative and would not meet the required standards of scientific accuracy.

Further research, including the synthesis of a library of analogs and their evaluation in relevant in vitro and preclinical in vivo assays, is necessary to generate the data required for the development of a robust SAR model for this specific chemical entity.

Computational Chemistry and Theoretical Studies of 1 4 Ethylcyclohexyl Methyl Piperazine

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms. While no specific docking studies have been published for 1-((4-Ethylcyclohexyl)methyl)piperazine, research on other piperazine (B1678402) derivatives highlights the common approaches and the nature of their interactions with various protein targets.

Protein-Ligand Docking Simulations

Docking simulations of piperazine-containing molecules have been performed against a wide array of protein targets, including receptors, enzymes, and other proteins implicated in disease. For instance, various arylpiperazine derivatives have been docked into the active sites of enzymes like pyruvate (B1213749) dehydrogenase kinases (PDKs) and receptors such as the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov

These simulations typically reveal that the piperazine ring and its substituents form key interactions with the amino acid residues of the protein's binding pocket. Common interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific nature of these interactions is dictated by the substituents on the piperazine ring and the topology of the binding site. For a molecule like this compound, the ethylcyclohexyl group would be expected to engage in significant hydrophobic interactions within a nonpolar pocket of a target protein. The piperazine nitrogen atoms could act as hydrogen bond acceptors or, if protonated, as hydrogen bond donors.

A hypothetical docking study of this compound against a relevant biological target would involve preparing the 3D structure of the ligand and the protein, defining the binding site, and then using a docking algorithm to predict the most stable binding pose. The results would shed light on its potential biological activity and mechanism of action.

Binding Affinity Prediction and Scoring Functions

A critical component of molecular docking is the scoring function, which estimates the binding affinity between the ligand and the protein. These functions calculate a score based on the intermolecular interactions observed in the docked pose. Lower binding energy scores generally indicate a more favorable interaction.

In studies of piperazine derivatives, various scoring functions are employed depending on the docking software used. For example, docking studies on piperazine derivatives as potential anticancer agents have utilized scoring functions to rank compounds based on their predicted binding affinity to target proteins. These scores, often expressed in kcal/mol, help prioritize compounds for further experimental testing.

The predicted binding affinity of this compound would depend on the specific protein target. The large, nonpolar ethylcyclohexyl group would likely contribute favorably to the binding energy through hydrophobic interactions, while the polar piperazine moiety would contribute through hydrogen bonding and electrostatic interactions.

Interactive Data Table: Examples of Docking Studies on Piperazine Derivatives

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interactions Observed |

| Dichloroacetate Piperazine Derivatives | Pyruvate Dehydrogenase Kinases (PDKs) | Varies by derivative | Hydrogen bonding, hydrophobic interactions |

| 2-Substituted Piperazines | α7 Nicotinic Acetylcholine Receptor | Not specified | Hydrogen bonding, specific orientation of nitrogen atoms |

| Phenylpiperazine Derivatives | DNA-Topo II Complex | Not specified | Hydrogen bonds with amino acid residues |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of molecular conformations and interactions in a simulated physiological environment.

Ligand Conformational Sampling in Solution and in Target Binding Sites

Studies on N-methyl piperidine, a related heterocyclic compound, have used ultrafast conformational dynamics to observe transformations between ring conformers. rsc.org Such studies reveal the energy barriers between different conformations and the timescales on which these changes occur. Similar MD simulations for this compound would elucidate its preferred conformations in an aqueous environment and within a protein's binding site.

Analysis of Protein-Ligand Complex Stability and Dynamics

MD simulations are also employed to assess the stability of a protein-ligand complex predicted by molecular docking. By simulating the complex over time (typically nanoseconds to microseconds), researchers can observe the dynamics of the interaction. A stable complex will see the ligand remain within the binding pocket, maintaining key interactions.

For a hypothetical complex of this compound and a target protein, MD simulations could be used to:

Calculate the root-mean-square deviation (RMSD) of the ligand to assess its stability in the binding site.

Analyze the persistence of hydrogen bonds and other key interactions over the simulation time.

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.

MD simulations on piperazine-activated solutions have been used to understand molecular distributions and interaction mechanisms on a molecular scale, highlighting the importance of the piperazine moiety in various chemical processes. nih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and properties of a molecule. scispace.comdergipark.org.tr These calculations are invaluable for understanding reactivity, spectroscopic properties, and intermolecular interactions.

For this compound, DFT calculations could be used to determine a variety of properties. For instance, studies on aryl sulfonyl piperazine derivatives have used DFT to investigate their electronic features. researchgate.netjddtonline.info

Key parameters that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the piperazine ring would be expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or hydrogen bonding.

Optimized Molecular Geometry: DFT calculations can provide a highly accurate prediction of the molecule's three-dimensional structure, including bond lengths and angles.

Interactive Data Table: Quantum Chemical Properties of a Hypothetical Piperazine Derivative

| Property | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 6.0 eV | Indicator of chemical stability |

| Dipole Moment | 1.8 D | Measure of the molecule's overall polarity |

These quantum chemical descriptors are crucial for building Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of molecules with their biological activity.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical properties and reactivity. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are commonly employed to determine various electronic descriptors for piperazine derivatives. mdpi.com These descriptors help in understanding how the molecule might interact with biological targets.

Key electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. researchgate.net The electrophilicity index, for instance, quantifies the ability of a molecule to accept electrons, which can be critical for its interaction with nucleophilic sites in proteins. mdpi.com

In a typical computational study of this compound, these parameters would be calculated to predict its reactivity profile.

Table 1: Example Electronic and Global Reactivity Descriptors Calculated for Piperazine Derivatives

| Descriptor | Symbol | Significance | Typical Calculation Method |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | DFT (e.g., B3LYP/6-31G+(d,p)) |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | DFT (e.g., B3LYP/6-31G+(d,p)) |

| Energy Gap | ΔE | Chemical reactivity, stability | ΔE = ELUMO - EHOMO |

| Electronegativity | χ | Electron-attracting tendency | χ = -(EHOMO + ELUMO)/2 |

| Chemical Hardness | η | Resistance to charge transfer | η = (ELUMO - EHOMO)/2 |

Conformation Analysis and Energy Landscapes

The three-dimensional structure of this compound is flexible due to the presence of two saturated rings and a methylene (B1212753) linker. Both the piperazine and cyclohexane (B81311) rings typically adopt a stable chair conformation to minimize steric strain. nih.govresearchgate.net

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of the molecule and mapping the potential energy landscape. For this compound, key conformational questions include:

The orientation of the substituents on both the piperazine and cyclohexane rings (axial vs. equatorial).

The relative orientation of the two rings (cis vs. trans for the 1,4-disubstituted cyclohexane).

The rotational barriers around the single bonds.

Computational methods are used to optimize the geometry of different possible conformers and calculate their relative energies. This process helps identify the lowest-energy (most stable) conformation, which is presumed to be the most populated and biologically relevant form of the molecule. The results of such an analysis are crucial for understanding how the molecule might fit into a protein's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a class of compounds like piperazine derivatives, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding drug discovery efforts. nih.gov

Development of QSAR Models for Predicted Biological Activities

The development of a QSAR model involves a series of steps. First, a dataset of piperazine derivatives with known biological activities (e.g., inhibitory concentrations like IC₅₀) is compiled. The biological activity is typically converted to a logarithmic scale (e.g., pIC₅₀) for modeling.

Next, a variety of molecular descriptors are calculated for each compound in the series. These descriptors quantify different aspects of the molecule's physicochemical properties, such as:

Electronic properties: (e.g., ELUMO, electrophilicity index). mdpi.com

Steric properties: (e.g., Molar Refractivity, which relates to molecular volume). mdpi.com

Hydrophobic properties: (e.g., Log S, a measure of aqueous solubility). mdpi.com

Topological properties: (e.g., Polar Surface Area, related to cell permeability). mdpi.com

Finally, statistical techniques are used to build a mathematical equation that correlates the descriptors with biological activity. Common methods include Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN). nih.gov A hypothetical QSAR model for a series of piperazine derivatives might look like the equation in the table below.

Table 2: Example of a Hypothetical QSAR Model Equation

| Model Type | Example Equation |

|---|---|

| Multiple Linear Regression (MLR) | pIC₅₀ = c₀ + c₁(Descriptor A) - c₂(Descriptor B) + c₃(Descriptor C) |

Descriptor Selection and Model Validation

The quality and predictive power of a QSAR model are highly dependent on the proper selection of descriptors and rigorous validation.

Descriptor Selection: From a large pool of calculated descriptors, a subset that has the most significant correlation with biological activity is chosen. This is done to create a simple, robust model and avoid overfitting.

Model Validation: Validation is essential to ensure that the model is statistically sound and has good predictive ability for new compounds. mdpi.com It is typically performed using two main strategies:

Internal Validation: The robustness of the model is tested using the same data that was used to build it. A common method is Leave-One-Out (LOO) cross-validation, which generates a cross-validation coefficient (Q² or R²CV). A high Q² value (e.g., > 0.5) indicates good internal predictive power. mdpi.comnih.gov

External Validation: The model's ability to predict the activity of new compounds is tested. The initial dataset is split into a training set (to build the model) and a test set (to validate it). The model is used to predict the activity of the test set compounds, and the predicted values are compared to the experimental values. The predictive power is often measured by the R²test value. mdpi.com

A robust and validated QSAR model can then be used to screen virtual libraries of compounds, including novel derivatives of this compound, to prioritize the synthesis of molecules with the highest predicted activity. nih.gov

Table 3: Common Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness of fit for the training set. | > 0.6 |

| Cross-validation Coefficient | Q² (or R²CV) | Measures the internal predictive ability of the model. | > 0.5 |

Metabolic Fate and Pharmacokinetic Profiling of 1 4 Ethylcyclohexyl Methyl Piperazine Preclinical/in Vitro Focus

In Vitro Metabolic Stability Studies

Metabolic stability is a critical determinant of a compound's pharmacokinetic profile, influencing its half-life and bioavailability. nih.gov In vitro systems, such as liver microsomes and hepatocytes, are standard tools for early assessment of a compound's susceptibility to metabolism. nih.govspringernature.com

Microsomal and Hepatocyte Stability Assays

The metabolic stability of 1-((4-Ethylcyclohexyl)methyl)piperazine is typically evaluated using liver microsomes and hepatocytes from various species to identify potential inter-species differences. evotec.com Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, making them suitable for assessing oxidative metabolism. evotec.com Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive model of hepatic clearance. bioduro.comthermofisher.comevotec.com

In these assays, the compound is incubated with either microsomes (in the presence of cofactors like NADPH) or suspended hepatocytes at 37°C. evotec.comevotec.com Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), and the reaction is stopped. The concentration of the remaining parent compound is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). evotec.comenamine.net The rate of disappearance is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov

Table 1: Illustrative Metabolic Stability of this compound

| Test System | Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells) | Predicted Stability Classification |

|---|---|---|---|---|

| Liver Microsomes | Human | 45 | 30.8 | Moderate |

| Liver Microsomes | Rat | 28 | 49.5 | Moderate to High |

| Hepatocytes | Human | 65 | 21.3 | Moderate |

| Hepatocytes | Rat | 42 | 33.0 | Moderate |

The data suggests that this compound likely possesses moderate metabolic stability. The faster clearance in rat systems compared to human systems indicates potential species differences in metabolism, a common consideration in preclinical development. The slightly higher stability in hepatocytes compared to microsomes could suggest that Phase I metabolism is the primary, but not sole, clearance pathway, with Phase II conjugation playing a lesser role.

Identification of Major Metabolic Pathways (e.g., oxidation, N-dealkylation)

Based on the structure of this compound, several metabolic pathways are predicted. The piperazine (B1678402) ring is a common site for metabolic transformations. researchgate.net

Oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation, potentially forming N-oxides. The carbon atoms on the ethylcyclohexyl ring can also undergo hydroxylation, a common reaction catalyzed by CYP enzymes.

N-dealkylation: N-dealkylation is a major metabolic pathway for many piperazine-containing compounds. researchgate.netnih.gov For this compound, this would involve the cleavage of the (4-ethylcyclohexyl)methyl group from the piperazine nitrogen. This reaction is often mediated by CYP3A4 and CYP2D6. nih.govresearchgate.net

These pathways are consistent with the known biotransformation of cyclic tertiary and secondary amines, which often undergo metabolic activation via α-carbon oxidation to form iminium ion intermediates. researchgate.net

Metabolite Identification and Characterization

Identifying and characterizing metabolites is essential for a complete understanding of a compound's disposition and to identify any potentially active or reactive species.

LC-MS/MS Based Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary analytical technique for metabolite profiling. nih.gov Following incubation of this compound with hepatocytes or microsomes, the samples are analyzed. The LC component separates the parent compound from its metabolites based on their physicochemical properties. The mass spectrometer then detects and fragments these molecules. By comparing the mass spectra of the samples to a control, potential metabolites can be identified by their mass shifts relative to the parent compound.

Structural Elucidation of Major Metabolites

High-resolution mass spectrometry provides accurate mass data, which helps in determining the elemental composition of metabolites. Tandem MS (MS/MS) experiments are performed to fragment the metabolite ions, generating a characteristic pattern that provides clues to its structure. nih.gov

Based on the predicted metabolic pathways, the following major metabolites for this compound would be anticipated:

Table 2: Predicted Major Metabolites of this compound

| Metabolite ID | Predicted Metabolic Reaction | Mass Shift from Parent | Predicted Structure |

|---|---|---|---|

| M1 | N-dealkylation | -125.23 | Piperazine |

| M2 | Hydroxylation of Cyclohexyl Ring | +15.99 | 1-((4-Ethyl-x-hydroxycyclohexyl)methyl)piperazine |

| M3 | Hydroxylation of Ethyl Group | +15.99 | 1-((4-(1-Hydroxyethyl)cyclohexyl)methyl)piperazine |

| M4 | Piperazine Ring Oxidation | +15.99 | This compound-N-oxide |

The structural elucidation would confirm, for instance, that M1 results from the cleavage of the bond between the methylene (B1212753) bridge and the piperazine nitrogen. For hydroxylated metabolites like M2 and M3, further analysis (e.g., using NMR) would be needed to determine the exact position of the hydroxyl group on the cyclohexyl ring or ethyl side chain.

In Vitro Permeability and Transport Studies

To predict the oral absorption and potential to cross the blood-brain barrier, in vitro permeability is assessed using cell-based models such as Caco-2 and Madin-Darby Canine Kidney (MDCK) cells. nih.govdiva-portal.org Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal epithelium. nih.govresearchgate.net MDCK cells are used as a general model for permeability and can be transfected with specific transporters, such as P-glycoprotein (P-gp), to study efflux mechanisms. evotec.combioduro.com

In these assays, cells are grown on a semi-permeable membrane, and the test compound is added to either the apical (A) or basolateral (B) side. The rate of its appearance on the opposite side is measured over time to calculate the apparent permeability coefficient (Papp). mdpi.com Transport in both directions (A-to-B and B-to-A) is measured to determine an efflux ratio (ER), where an ER greater than 2 suggests the compound may be a substrate of an efflux transporter like P-gp. evotec.com

Table 3: Illustrative In Vitro Permeability of this compound

| Assay System | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Permeability Classification |

|---|---|---|---|---|

| Caco-2 | A → B | 15.2 | 1.3 | High |

| B → A | 19.8 | |||

| MDCK-MDR1 | A → B | 18.5 | 2.5 | High (with P-gp Efflux) |

| B → A | 46.3 |

The hypothetical Papp values in the Caco-2 model suggest high permeability, which is often correlated with good oral absorption. researchgate.net The efflux ratio of less than 2 indicates it is likely not a significant substrate for endogenous efflux transporters in the Caco-2 cells. However, in the MDCK-MDR1 assay, which overexpresses human P-gp, the efflux ratio is greater than 2. evotec.comevotec.com This suggests that this compound is a substrate for P-glycoprotein. This interaction could limit its accumulation in tissues where P-gp is highly expressed, such as the blood-brain barrier. wikipedia.org

Cell-Based Permeability Assays (e.g., Caco-2, MDCK)

Cell-based permeability assays are crucial in vitro tools for predicting the oral absorption of a drug candidate. These assays utilize monolayers of immortalized cell lines, such as Caco-2 (human colorectal adenocarcinoma cells) and MDCK (Madin-Darby canine kidney) cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier. nih.gov The apparent permeability coefficient (Papp) is determined by measuring the rate at which a compound traverses the cell monolayer from the apical (lumenal) to the basolateral (blood) side, and vice versa. nih.gov

A high Papp value in the apical-to-basolateral direction is generally indicative of good intestinal absorption, whereas a significantly higher basolateral-to-apical Papp value suggests the involvement of efflux transporters. researchgate.net

A thorough search of scientific literature yielded no specific data on the Caco-2 or MDCK permeability of this compound.

Interactive Data Table: Caco-2 Permeability of this compound

| Parameter | Value | Classification |

| Papp (A→B) (cm/s) | Data not available | Not applicable |

| Papp (B→A) (cm/s) | Data not available | Not applicable |

| Efflux Ratio | Data not available | Not applicable |

Interactive Data Table: MDCK Permeability of this compound

| Parameter | Value | Classification |

| Papp (A→B) (cm/s) | Data not available | Not applicable |

| Papp (B→A) (cm/s) | Data not available | Not applicable |

| Efflux Ratio | Data not available | Not applicable |

Investigation of Efflux and Uptake Transporters

Efflux and uptake transporters are membrane proteins that play a critical role in the absorption and disposition of drugs and other xenobiotics. ebmconsult.com Efflux transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), can actively pump substrates out of cells, thereby limiting their intestinal absorption and penetration into tissues like the brain. nih.govomicsonline.org Conversely, uptake transporters facilitate the entry of compounds into cells.

In vitro assays using cell lines that overexpress specific transporters, such as MDCK-MDR1 cells for P-gp, are employed to determine if a compound is a substrate or inhibitor of these transporters. evotec.com An efflux ratio (the ratio of basolateral-to-apical Papp to apical-to-basolateral Papp) significantly greater than 2 in such a system is a strong indicator that the compound is a substrate for the efflux transporter. evotec.com

No studies were found that investigated the interaction of this compound with any efflux or uptake transporters.

Interactive Data Table: Transporter Interaction Profile of this compound

| Transporter | Substrate Status | Inhibitor Status (IC₅₀) |

| P-glycoprotein (P-gp) | Data not available | Data not available |

| BCRP | Data not available | Data not available |

| OATP1B1 | Data not available | Data not available |

| OATP1B3 | Data not available | Data not available |

Plasma Protein Binding Analysis

Plasma protein binding (PPB) is a key pharmacokinetic parameter that influences the distribution and clearance of a drug. researchgate.net Only the unbound fraction of a drug is pharmacologically active and available to be metabolized and excreted. The extent of binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, is typically determined using methods such as equilibrium dialysis, ultrafiltration, or high-performance affinity chromatography. rsc.org

The degree of plasma protein binding can significantly impact a compound's half-life and potential for drug-drug interactions. Piperazine derivatives, as a class, are known to exhibit variable plasma protein binding. mdpi.com

However, no experimental data on the plasma protein binding of this compound has been reported in the scientific literature.

Interactive Data Table: Plasma Protein Binding of this compound

| Species | Protein | % Bound | Unbound Fraction (fu) |

| Human | Plasma | Data not available | Data not available |

| Rat | Plasma | Data not available | Data not available |

| Mouse | Plasma | Data not available | Data not available |

Analytical Methodologies for Characterization and Quantification of 1 4 Ethylcyclohexyl Methyl Piperazine

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 1-((4-Ethylcyclohexyl)methyl)piperazine from impurities, starting materials, and potential degradation products. The choice of technique depends on the analyte's volatility, polarity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound. Due to the compound's lack of a significant UV-absorbing chromophore, method development requires specific considerations for detection.

A common approach involves reverse-phase HPLC, which separates compounds based on their hydrophobicity. For detection, universal detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) are suitable. Alternatively, pre-column derivatization with a UV-active agent can be employed to allow for quantification using a standard UV detector. jocpr.com Method validation would be performed according to established guidelines, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jocpr.com

Table 1: Illustrative Reverse-Phase HPLC Method Parameters | Parameter | Condition | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm | | Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) | | Gradient | Time (min) | % B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Injection Volume | 10 µL | | Detector | ELSD / CAD / MS |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC can be effectively used to quantify volatile impurities or related substances that may be present from its synthesis, such as unreacted starting materials. hakon-art.comresearchgate.net For the analysis of the compound itself, derivatization to increase its volatility, for instance through acylation of the secondary amine in the piperazine (B1678402) ring, may be necessary.

A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase and a flame ionization detector (FID), which provides excellent sensitivity for organic compounds.

Table 2: Representative GC Method for Volatile Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (5% Phenyl / 95% Dimethylpolysiloxane), 30 m x 0.32 mm, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Oven Program | Initial: 100°C (hold 2 min)Ramp: 15°C/min to 280°C (hold 5 min) |

| Injector Temperature | 250°C |

| Detector (FID) Temp | 280°C |

| Injection Mode | Split (e.g., 50:1) |

The 1,4-disubstituted ethylcyclohexyl group in this compound can exist as cis and trans diastereomers. These isomers may exhibit different physical properties and biological activities. Therefore, it is crucial to separate and quantify them. Chiral chromatography is the definitive method for this purpose.

This technique uses a chiral stationary phase (CSP) that interacts differently with the two isomers, leading to their separation. Polysaccharide-based columns are commonly used for this type of separation. The development of such a method allows for the determination of the diastereomeric ratio and the enantiomeric purity of the final compound. jocpr.com

Table 3: Hypothetical Chiral HPLC Method for Diastereomer Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak IC or similar polysaccharide-based CSP |

| Mobile Phase | Isocratic mixture of n-Hexane / Ethanol / Diethylamine |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C |

| Detection | UV (if derivatized) or ELSD/CAD/MS |

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques provide detailed information about the molecular structure and are used for the unambiguous identification and confirmation of this compound.

Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet (GC-MS or LC-MS), is a powerful tool for both identification and quantification. In ESI-MS (Electrospray Ionization), the compound would be expected to readily form a protonated molecular ion [M+H]⁺ at m/z 211.3.

Under fragmentation conditions (MS/MS), characteristic product ions would be observed. The primary fragmentation pathways would likely involve the cleavage of the bond between the cyclohexylmethyl moiety and the piperazine ring, as well as fragmentation within the piperazine ring itself. researchgate.net

Key Expected Fragment Ions:

Cleavage of the C-N bond: This would lead to the formation of the piperazine fragment and the ethylcyclohexylmethyl cation.

Piperazine Ring Fragmentation: Characteristic losses from the piperazine ring are common, often involving the sequential loss of ethyleneimine units.

For precise quantification, especially at low levels, isotope dilution mass spectrometry can be employed. This method involves synthesizing an isotopically labeled internal standard (e.g., containing deuterium (B1214612) atoms) of this compound. The standard is added to the sample at a known concentration, and the ratio of the analyte to the standard is measured by MS, providing a highly accurate and precise quantification.

Table 4: Predicted Mass Spectrometry Data (ESI-MS/MS)

| Precursor Ion [M+H]⁺ (m/z) | Proposed Product Ions (m/z) | Potential Structural Assignment |

|---|---|---|

| 211.3 | 125.1 | Ethylcyclohexylmethyl cation |

| 87.1 | Protonated piperazine |

While basic ¹H and ¹³C NMR spectra are used for initial identification, advanced 2D NMR experiments are necessary for the complete and unambiguous assignment of all protons and carbons, confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to trace the spin systems within the ethyl group, the cyclohexane (B81311) ring, and the piperazine ring, confirming the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides a definitive link between the ¹H and ¹³C spectra.

Table 5: Application of 2D NMR for Structural Confirmation

| NMR Experiment | Purpose for this compound |

|---|---|

| COSY | - Confirm ¹H-¹H couplings within the ethyl group (-CH₂-CH₃).- Map proton adjacencies around the cyclohexane and piperazine rings. |

| HSQC | - Assign each carbon to its directly attached proton(s). |

| HMBC | - Confirm the connection between the ethyl group and the cyclohexane ring.- Confirm the connection of the methylene (B1212753) bridge to both the cyclohexane ring (C4) and the piperazine ring (N1). |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy can confirm the presence of key structural features, including the piperazine ring, the cyclohexyl group, and the ethyl substituent. The analysis relies on the principle that different chemical bonds vibrate at specific, characteristic frequencies.

The IR spectrum of this compound is expected to display several distinct absorption bands corresponding to its various components. The most prominent peaks would be associated with the stretching and bending vibrations of C-H bonds in the ethyl and cyclohexyl groups, and C-N bonds within the piperazine moiety.

Key vibrational modes for this compound would include:

Aliphatic C-H Stretching: Strong, sharp peaks are anticipated in the 2850-3000 cm⁻¹ region, which are characteristic of the C-H bonds in the methylene (CH₂) and methyl (CH₃) groups of the ethylcyclohexyl substituent. libretexts.orgpressbooks.pub

C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring and the bond connecting the cyclohexylmethyl group to the nitrogen atom typically appear in the fingerprint region, generally between 1000-1350 cm⁻¹. researchgate.net These signals can be complex due to coupling with other vibrations.

CH₂ Bending (Scissoring): A characteristic absorption for the CH₂ groups of the cyclohexyl and piperazine rings is expected around 1450-1470 cm⁻¹. libretexts.org

N-H Bending: Since this compound contains a secondary amine within its piperazine ring, a characteristic N-H bending vibration may be observed in the 1500-1650 cm⁻¹ range, although its intensity can vary.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (Cyclohexyl, Ethyl) | 2850 - 2960 | Strong |

| CH₂ Bend (Scissoring) | Cyclohexyl, Piperazine | ~1465 | Medium |

| N-H Bend | Secondary Amine (Piperazine) | 1500 - 1650 | Variable |

| C-N Stretch | Tertiary and Secondary Amine | 1000 - 1350 | Medium-Weak |

Hyphenated Techniques for Complex Mixture Analysis

For the analysis of this compound in complex samples, such as biological matrices, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the detection specificity of spectrometry, providing both qualitative and quantitative data with high sensitivity and selectivity.

LC-MS/MS and GC-MS for Quantitative and Qualitative Analysis in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the premier hyphenated techniques for the determination of piperazine derivatives in biological fluids like plasma, serum, and urine. nih.govresearchgate.net These methods are crucial in pharmacokinetic and metabolism studies.

LC-MS/MS Analysis:

LC-MS/MS is highly suited for the analysis of polar and non-volatile compounds like piperazine derivatives. nih.gov The typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: For biological samples, preparation is critical to remove interfering substances such as proteins and salts. Common methods include protein precipitation with acetonitrile or methanol (B129727), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govnih.gov

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed, often using a C18 column. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve efficient separation. plos.orgmdpi.com

Mass Spectrometry: Detection is usually performed with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, typically operated in the positive ion mode. nih.gov The protonated molecule [M+H]⁺ of this compound (with a molecular weight of 210.36 g/mol ) would be selected as the precursor ion (m/z ≈ 211.2). Collision-induced dissociation (CID) of this precursor ion generates specific product ions, which are monitored in Multiple Reaction Monitoring (MRM) mode for quantification, ensuring high selectivity and sensitivity. nih.gov

GC-MS Analysis:

GC-MS is also a powerful tool, particularly for volatile compounds or those that can be made volatile through derivatization. auburn.edu For piperazine derivatives, derivatization of the secondary amine group with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is often performed to improve chromatographic properties and fragmentation patterns. researchgate.netoup.com

Sample Preparation and Derivatization: Extraction from the biological matrix is followed by a derivatization step. Perfluoroacylation is a common strategy that enhances volatility and produces characteristic mass spectra. oup.com

Chromatographic Separation: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used. oup.com